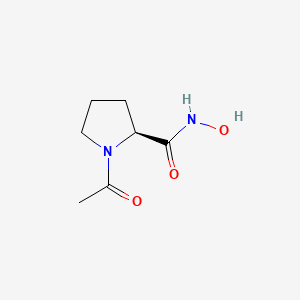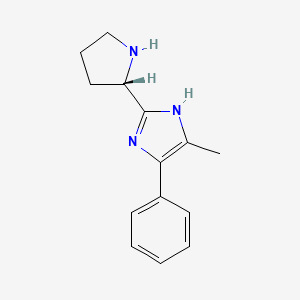
(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is a chiral heterocyclic compound with a unique structure that includes an imidazole ring, a pyrrolidine ring, and phenyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method involves the alkylation of imidazole derivatives with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, purification, and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in THF.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyrrolidin-2-ylpyridine
- Pyrrolidine derivatives
- L-Proline and related chiral heterocyclic amino acids
Uniqueness
(S)-5-Methyl-4-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H17N3 |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
5-methyl-4-phenyl-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole |
InChI |
InChI=1S/C14H17N3/c1-10-13(11-6-3-2-4-7-11)17-14(16-10)12-8-5-9-15-12/h2-4,6-7,12,15H,5,8-9H2,1H3,(H,16,17)/t12-/m0/s1 |
InChI-Schlüssel |
ZWIRDXUIHBOVPW-LBPRGKRZSA-N |
Isomerische SMILES |
CC1=C(N=C(N1)[C@@H]2CCCN2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



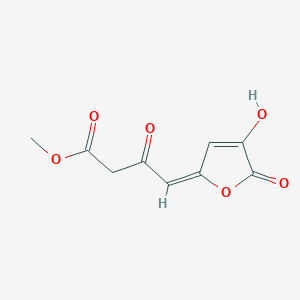
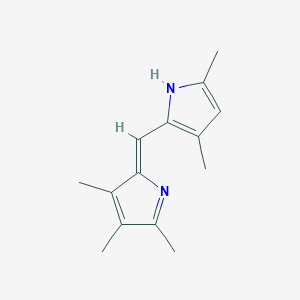
gold](/img/structure/B12871767.png)
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)

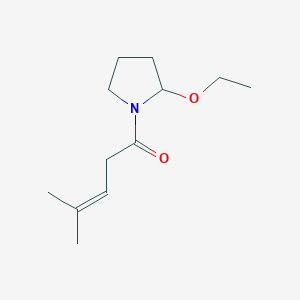
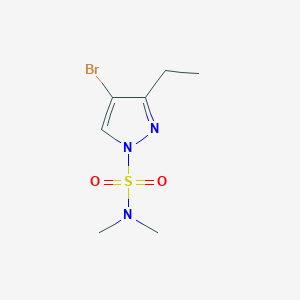
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)


